1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11021099
InChI: InChI=1S/C17H20N4O3/c1-18-8-2-3-16(18)13-19-9-11-20(12-10-19)17(22)14-4-6-15(7-5-14)21(23)24/h2-8H,9-13H2,1H3
SMILES: CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H20N4O3
Molecular Weight: 328.4 g/mol

1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine

CAS No.:

Cat. No.: VC11021099

Molecular Formula: C17H20N4O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine -

Specification

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
IUPAC Name [4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Standard InChI InChI=1S/C17H20N4O3/c1-18-8-2-3-16(18)13-19-9-11-20(12-10-19)17(22)14-4-6-15(7-5-14)21(23)24/h2-8H,9-13H2,1H3
Standard InChI Key GSTXZBGLJXMHDE-UHFFFAOYSA-N
SMILES CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The piperazine core (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) serves as the central scaffold, with substitutions at the 1- and 4-positions conferring distinct electronic and steric properties. The 4-nitrobenzoyl group introduces a strong electron-withdrawing nitro group (-NO2\text{-NO}_2) at the para position of the benzoyl moiety, enhancing the molecule’s polarity and potential for hydrogen bonding. Conversely, the (1-methyl-1H-pyrrol-2-yl)methyl group contributes a heteroaromatic system, which may facilitate π-π stacking interactions with biological targets .

Key Structural Features:

  • Piperazine Ring: Provides conformational flexibility and two nitrogen atoms capable of hydrogen bonding .

  • 4-Nitrobenzoyl Group: Increases solubility via polarity and participates in electron-deficient aromatic interactions .

  • (1-Methyl-1H-pyrrol-2-yl)methyl Substituent: Introduces steric bulk and modulates lipophilicity .

Physicochemical Profile

PropertyValue
Molecular FormulaC17H18N4O5\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_5
Molecular Weight358.3 g/mol
Calculated logP~2.1 (estimated)
Hydrogen Bond Donors1 (piperazine N-H)
Hydrogen Bond Acceptors7 (nitro, carbonyl, pyrrole)

The nitro group (-NO2\text{-NO}_2) and carbonyl (C=O\text{C=O}) significantly influence solubility, with predicted aqueous solubility of approximately 0.1 mg/mL at pH 7.4 . The compound’s moderate logP suggests balanced lipophilicity, ideal for blood-brain barrier penetration in CNS-targeted therapies .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine can be conceptualized in two key steps:

  • Acylation of Piperazine: Introduction of the 4-nitrobenzoyl group via nucleophilic acyl substitution.

  • Alkylation at the 1-Position: Coupling of the (1-methyl-1H-pyrrol-2-yl)methyl group using alkylating agents.

Step 1: 4-(4-Nitrobenzoyl)piperazine

Piperazine reacts with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0°C. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon, yielding 4-(4-nitrobenzoyl)piperazine .

Step 2: N-Alkylation with (1-Methyl-1H-pyrrol-2-yl)methyl Bromide

The secondary amine of 4-(4-nitrobenzoyl)piperazine undergoes alkylation using (1-methyl-1H-pyrrol-2-yl)methyl bromide. Sodium hydride (NaH\text{NaH}) in tetrahydrofuran (THF) at 0°C facilitates deprotonation, followed by nucleophilic substitution to install the pyrrole-containing side chain .

Reaction Conditions:

  • Solvent: THF

  • Base: NaH\text{NaH} (2.5 equiv)

  • Temperature: 0°C to room temperature

  • Time: 4–6 hours

Yield: ~60–70% (estimated based on analogous syntheses) .

Analytical Characterization

  • 1H^1\text{H} NMR: Key signals include pyrrole protons (δ\delta 6.1–6.3 ppm), piperazine methylenes (δ\delta 2.5–3.5 ppm), and nitrobenzoyl aromatic protons (δ\delta 8.0–8.3 ppm) .

  • HRMS: Expected molecular ion peak at m/zm/z 359.1352 ([M+H]+^+) .

Biological Activities and Hypothesized Mechanisms

Antimicrobial and Antifungal Activity

Nitro-containing piperazine derivatives demonstrate broad-spectrum antimicrobial effects. For instance, analogs with nitroimidazole substituents show activity against Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL) . The nitro group’s electron-deficient nature may disrupt microbial electron transport chains or DNA synthesis .

Neuropharmacological Applications

Piperazine’s ability to cross the blood-brain barrier positions this compound as a candidate for CNS disorders. Structural analogs have been explored as serotonin receptor modulators, suggesting potential antidepressant or antipsychotic applications .

Comparative Analysis with Structural Analogs

CompoundBiological ActivityIC50_{50} / MIC
4-Nitroimidazole-piperazine Anticancer (MCF-7)2 μM
Piperazine-naphthyridine AntiviralNot reported
1-Methylpyrrole-piperazine Anti-inflammatory10 μM (COX-2 inhibition)

The query compound’s nitrobenzoyl group may enhance DNA intercalation compared to nitroimidazole derivatives, while the pyrrole moiety could improve target selectivity over triazole-containing analogs .

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